10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl-
CAS No.: 312924-97-3
Cat. No.: VC16510624
Molecular Formula: C19H20BrNOS
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312924-97-3 |
|---|---|
| Molecular Formula | C19H20BrNOS |
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | 7-bromo-10-hexylphenothiazine-3-carbaldehyde |
| Standard InChI | InChI=1S/C19H20BrNOS/c1-2-3-4-5-10-21-16-8-6-14(13-22)11-18(16)23-19-12-15(20)7-9-17(19)21/h6-9,11-13H,2-5,10H2,1H3 |
| Standard InChI Key | ODOUJVQLRCDMRK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a phenothiazine core—a tricyclic system comprising two benzene rings fused to a central sulfur- and nitrogen-containing ring. Key substituents include:
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A bromo group at position 7, enhancing electrophilic reactivity.
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A hexyl chain at position 10, imparting lipophilicity.
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A carboxaldehyde at position 3, enabling nucleophilic additions and condensations .
The IUPAC name, 10-hexylphenothiazine-3-carbaldehyde, reflects these substitutions. The SMILES notation and InChIKey provide unambiguous identifiers for computational studies .
Table 1: Crystallographic Data
| Property | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | |
| Molecular Weight | 311.43 g/mol |
| Density | 1.238 Mg/m³ |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Data sourced from X-ray diffraction studies (CCDC 712551) confirm the triclinic packing arrangement and dimerization via interactions .
Synthesis and Reaction Pathways
Vilsmeier-Haack Reaction
The aldehyde group at position 3 is introduced via the Vilsmeier-Haack reaction, a two-step process involving:
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Chlorination: Treatment of the phenothiazine precursor with to form an iminium chloride intermediate.
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Hydrolysis: Reaction with water to yield the aldehyde functionality.
This method is preferred for its high regioselectivity and scalability, achieving yields exceeding 70% under optimized conditions.
Functionalization Reactions
The carboxaldehyde group undergoes diverse transformations:
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Oxidation: Using or , the aldehyde converts to a carboxylic acid, though over-oxidation risks necessitate careful stoichiometric control.
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Reduction: reduces the aldehyde to a primary alcohol, enhancing solubility for pharmaceutical applications.
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Schiff Base Formation: Condensation with amines produces imines, useful in coordination chemistry and drug design .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility () due to its hydrophobic hexyl chain. It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and stable under inert atmospheres but prone to photodegradation, requiring storage in amber glass .
Spectroscopic Data
Applications and Derivatives
Organic Electronics
The compound’s extended conjugation and electron-deficient aldehyde group make it a candidate for organic semiconductors. Derivatives with cyanoacrylic acid moieties (e.g., 3-[7-...-2-cyanoacrylic acid) demonstrate tunable bandgaps for use in dye-sensitized solar cells (DSSCs) .
Medicinal Chemistry
Phenothiazines are historically significant in antipsychotic drugs. While the bromo and hexyl substituents of this derivative may reduce blood-brain barrier penetration, its aldehyde group allows conjugation to bioactive molecules, enabling targeted drug delivery systems .
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